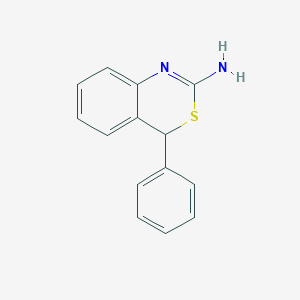

4-phenyl-4H-3,1-benzothiazin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

16781-33-2 |

|---|---|

Molekularformel |

C14H12N2S |

Molekulargewicht |

240.33 g/mol |

IUPAC-Name |

4-phenyl-4H-3,1-benzothiazin-2-amine |

InChI |

InChI=1S/C14H12N2S/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9,13H,(H2,15,16) |

InChI-Schlüssel |

RBWRQOWMMKMFQO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3N=C(S2)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4h 3,1 Benzothiazin 2 Amine and Its Analogues

Classical Synthetic Pathways to the 4H-3,1-Benzothiazine Core Structure

Classical methods for forming the 4H-3,1-benzothiazine ring system have traditionally relied on the cyclization of functionalized aromatic precursors. These pathways often involve the formation of key carbon-sulfur and carbon-nitrogen bonds in a sequential or one-pot manner.

One established route to the 4H-3,1-benzothiazine skeleton involves the reaction of o-substituted anilines with reagents that can provide the necessary sulfur and carbon atoms for the thiazine (B8601807) ring. A notable method involves the reaction of o-substituted anilines that bear an activated methylene (B1212753) group (such as -CH₂OH) with specific thiobenzoyl compounds. researchgate.net The reaction is believed to proceed through the formation of a thiobenzanilide (B1581041) intermediate, which subsequently undergoes an endocyclization to form the fused 4H-3,1-benzothiazine ring. researchgate.netnih.gov

Another approach involves the intramolecular cyclization of thiobenzamides. nih.gov While many examples focus on the synthesis of the isomeric benzothiazoles, the underlying principle of forming a C-S bond via the cyclization of a thioamide onto the aromatic ring can be adapted. For instance, N-(2-chlorophenyl) benzothioamides have been used to synthesize benzothiazoles through intramolecular C(aryl)-S bond formation, a strategy that could conceptually be applied to precursors designed to yield the six-membered benzothiazine ring. indexcopernicus.com A mechanochemical approach, which represents a green chemistry alternative, utilizes solvent-assisted grinding for the rapid cyclodehydration of N-substituted anthranilic acid derivatives to form 2-amino-4H-3,1-benzothiazin-4-ones. organic-chemistry.org This method employs 2,4,6-trichloro-1,3,5-triazine and catalytic triphenylphosphine (B44618), achieving high yields in minutes at room temperature. organic-chemistry.org

The condensation of o-aminobenzenethiol and its derivatives with various carbonyl compounds is a cornerstone for the synthesis of many sulfur- and nitrogen-containing heterocycles. mdpi.comresearchgate.net For the synthesis of the 1,4-benzothiazine isomer, the reaction of 2-aminothiophenol (B119425) (2-ATP) with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, and other electrophiles is well-documented. rsc.orgnih.gov

For the target 3,1-benzothiazine scaffold, related starting materials like 2-aminobenzyl alcohol can be employed. A facile protocol for synthesizing 4H-3,1-benzothiazines involves a P(NMe₂)₃-mediated C–N/C–S bond formation reaction between 2-aminobenzyl alcohol and isothiocyanates under aerobic conditions. nih.gov Similarly, new 2-aryl-4H-3,1-benzothiazines have been prepared by reacting 2-aminobenzyl alcohols with specific sulfinylbis(methanethione) derivatives. nih.gov The reaction forms a thiobenzanilide intermediate which then cyclizes to the desired product. nih.gov The choice of the carbonyl-containing partner is critical in directing the cyclization to form the six-membered thiazine ring.

| Starting Material 1 | Starting Material 2 | Resulting Core Structure | Reference |

| 2-Aminobenzyl alcohol | Isothiocyanates | 4H-3,1-Benzothiazine | nih.gov |

| 2-Aminobenzyl alcohol | Aryl-modified sulfinylbis(methanethione) | 2-Aryl-4H-3,1-benzothiazine | nih.gov |

| o-Aminobenzenethiol | Aldehydes / Ketones | Benzothiazoline (intermediate) | mdpi.comresearchgate.net |

| N-Substituted Anthranilic Acid | TCT / PPh₃ (Mechanochemical) | 2-Amino-4H-3,1-benzothiazin-4-one | organic-chemistry.org |

Advanced Synthetic Strategies for 4-phenyl-4H-3,1-benzothiazin-2-amine Structures

To improve efficiency, selectivity, and substrate scope, a range of advanced synthetic methodologies have been developed. These include the use of metal catalysts, electrochemical techniques, and multicomponent reactions, which offer powerful alternatives to classical methods.

Transition metal catalysis provides efficient pathways for constructing heterocyclic systems through cross-coupling and cyclization reactions.

Copper-Catalyzed Synthesis: Copper catalysts have proven effective in the synthesis of benzothiazine derivatives. An efficient synthesis of benzo[d] chemrevlett.combeilstein-journals.orgthiazines has been developed through a copper-catalyzed transformation of ketone-derived hydrazones with elemental sulfur and bromodifluoroalkylative reagents. researchgate.net Another approach uses a BINAM–Cu(II) complex to catalyze the intramolecular C-S bond formation in N-(2-chlorophenyl) benzothioamides, yielding benzothiazoles under mild conditions, a strategy with potential for adaptation to benzothiazine synthesis. indexcopernicus.com

Palladium-Catalyzed Synthesis: Palladium catalysis is widely used for C-N and C-S bond formation. While direct examples for this compound are not prevalent, analogous reactions highlight its potential. For instance, palladium-catalyzed annulation of 1,3-diaryltriazenes in the presence of carbon monoxide can produce benzotriazin-4(3H)-ones, showcasing Pd's ability to facilitate complex cyclizations. nih.gov Furthermore, a highly regio- and stereoselective palladium-catalyzed cyclization of N-acyl-o-alkynylanilines has been used to produce 4-alkylidene-4H-3,1-benzoxazines, the oxygen analogues of benzothiazines. nih.gov This demonstrates the utility of palladium in mediating 6-exo-dig cyclizations to form the six-membered ring. nih.gov

| Metal Catalyst | Reaction Type | Key Features | Reference |

| Copper | Three-Component Cascade | Uses ketone-derived hydrazones and elemental sulfur. | researchgate.net |

| Copper | Intramolecular C-S Coupling | Employs a BINAM-Cu(II) complex for cyclization. | indexcopernicus.com |

| Palladium | Annulation / Carbonylation | Converts 1,3-diaryltriazenes to related heterocycles. | nih.gov |

| Palladium | Regioselective Cyclization | Used for analogous 4-alkylidene-4H-3,1-benzoxazines. | nih.gov |

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and proceeding under mild conditions. mdpi.com This technique has been successfully applied to the synthesis of benzothiazine scaffolds. A notable example is the electrochemical intramolecular dehydrogenative cyclization of N-benzylbenzenecarbothioamides to form 4H-1,3-benzothiazines, an isomeric system. researchgate.net This process is typically carried out in an undivided cell using a platinum plate anode and a graphite (B72142) rod cathode at room temperature. researchgate.net The proposed mechanism involves the oxidation of the substrate at the benzylic position to form a radical cation, which then undergoes cyclization and deprotonation to yield the final product. researchgate.net The use of electrochemistry can suppress the oxidative degradation of products that might occur with strong chemical oxidants. researchgate.net Similar electrochemical radical cascade cyclizations have been used to create sulfonated 4H-3,1-benzoxazines, indicating the versatility of this approach for related heterocyclic systems. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. frontiersin.orgnih.gov A novel and efficient one-pot synthesis of polysubstituted 4H-3,1-benzothiazines has been developed using a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. beilstein-journals.org This process begins with a Passerini reaction to create an α-acyloxy carboxamide, which is then converted to an iminophosphorane via a Staudinger reaction with an azide. beilstein-journals.org The subsequent aza-Wittig reaction of the iminophosphorane with carbon disulfide (CS₂) smoothly produces an isothiocyanate intermediate. beilstein-journals.org This intermediate is then allowed to react with a secondary amine to generate a thiourea (B124793), which undergoes intramolecular nucleophilic substitution in the presence of a base like K₂CO₃ to furnish the final 4H-3,1-benzothiazine product in good yields. beilstein-journals.org This methodology allows for the introduction of various substituents based on the choice of secondary amine.

Table of 4H-3,1-Benzothiazine Synthesis via MCR Sequence Reaction sequence: aza-Wittig reaction of iminophosphoranes with CS₂, followed by reaction with a secondary amine and subsequent intramolecular nucleophilic substitution. beilstein-journals.org

| Entry | Secondary Amine | Product | Yield (%) |

| 1 | Morpholine (B109124) | 2-morpholino-4-phenyl-4H-3,1-benzothiazine | 78 |

| 2 | Piperidine (B6355638) | 2-(piperidin-1-yl)-4-phenyl-4H-3,1-benzothiazine | 75 |

| 3 | Pyrrolidine | 2-(pyrrolidin-1-yl)-4-phenyl-4H-3,1-benzothiazine | 72 |

| 4 | N-Methylpiperazine | 2-(4-methylpiperazin-1-yl)-4-phenyl-4H-3,1-benzothiazine | 76 |

| 5 | Dibenzylamine | 2-(dibenzylamino)-4-phenyl-4H-3,1-benzothiazine | 69 |

Green Chemistry Principles in 4H-3,1-Benzothiazine Synthesis (e.g., Microwave-Assisted, Sonication, Solvent-Free Conditions)

In recent years, the principles of green chemistry have been integrated into the synthesis of heterocyclic compounds to reduce environmental impact, improve efficiency, and enhance safety. youtube.com For the 4H-3,1-benzothiazine framework, these principles manifest through techniques such as microwave-assisted synthesis, sonication, and solvent-free reactions, which offer significant advantages over conventional methods. tsijournals.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. tsijournals.com The synthesis of 1,4-benzothiazine derivatives, structurally related to the 3,1-isomers, has been effectively achieved using this technology. A rapid and efficient one-step method involves the cyclization of o-aminothiophenol with β-diketones or β-ketoesters in DMSO under microwave irradiation. orientjchem.org Another approach describes the condensation of 2-aminobenzenethiol with diketones on a solid support like basic alumina, which also proceeds with high yield under microwave conditions. tsijournals.comtsijournals.com These methods often avoid the use of toxic reagents and lengthy refluxing, showcasing a greener alternative. tsijournals.com The use of glycerol (B35011) as a green solvent has also been explored for the synthesis of related benzothiazoles under microwave irradiation, highlighting a valuable strategy from both economic and environmental perspectives. proquest.com

Sonication: Ultrasonication, the use of sound energy to agitate particles in a solution, provides an alternative green methodology. This technique can enhance reaction rates and yields by generating localized high temperatures and pressures, a phenomenon known as acoustic cavitation. A one-pot synthesis of 1,4-benzothiazines has been developed through the ring expansion of 1,3-benzothiazolium cations with α-haloketones under ultrasonication. rsc.org This method not only requires less time but also results in better yields compared to conventional stirring methods. rsc.org

Solvent-Free Conditions: Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions reduce waste, cost, and toxicity. A notable solvent-free method for synthesizing 1,4-benzothiazines involves the oxidative condensation of substituted 2-aminobenzenethiols with β-diketones or β-ketoesters. asianpubs.org This reaction, accelerated by microwave irradiation in the presence of a catalytic amount of hydrazine (B178648) hydrate, is an environmentally benign route that produces high yields in a short time. asianpubs.orgrsc.orgnih.gov

Table 1: Comparison of Green Synthetic Methods for Benzothiazine Derivatives

| Method | Starting Materials | Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | o-Aminothiophenol, 1,3-Diketones | DMSO, Microwave | Rapid, Efficient | orientjchem.org |

| Microwave-Assisted | 2-Aminobenzenethiol, Diketones | Basic Alumina, Microwave | High Yield, Solid Support | tsijournals.comtsijournals.com |

| Sonication | 1,3-Benzothiazolium Iodide, α-Haloketone | 5% NaOH, Methanol, Ultrasonication | Better Yield, Shorter Time | rsc.org |

| Solvent-Free | 2-Aminobenzenethiols, 1,3-Dicarbonyls | Hydrazine Hydrate, MW | High Yield, Environmentally Benign | asianpubs.orgrsc.org |

Mechanochemical Synthesis of 4H-3,1-Benzothiazin-2-amines

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, represents a frontier in solvent-free synthesis. This technique can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.

A rapid and efficient mechanochemical method has been developed for the synthesis of 2-amino-4H-3,1-benzothiazin-4-ones, which are close structural analogues of the target amine. organic-chemistry.org This process utilizes solvent-assisted grinding to achieve the cyclodehydration of N-substituted anthranilic acid derivatives. The reaction is mediated by 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (PPh3), yielding the desired products in good to excellent yields (up to 98%) within just 1-2 minutes at room temperature. organic-chemistry.org This approach is noted for its high chemoselectivity, tolerance of various functional groups, and use of inexpensive reagents, making it a highly effective and sustainable synthetic strategy. organic-chemistry.org The grinding process was found to significantly accelerate the reaction rate compared to conventional stirring or sonication. organic-chemistry.org

Derivatization and Analogue Synthesis of 4H-3,1-Benzothiazin-2-amine

The derivatization of the 4H-3,1-benzothiazin-2-amine core is crucial for exploring its chemical space and developing analogues with diverse properties. This involves introducing various substituents at key positions, expanding or fusing the heterocyclic ring system, and synthesizing related scaffolds like benzothiazinones and benzothiazinethiones.

Introduction of Diverse Substituents at the Phenyl and Amine Moieties

The functionalization of the 4H-3,1-benzothiazine scaffold allows for the fine-tuning of its molecular properties. Polysubstituted 4H-3,1-benzothiazines can be prepared through sophisticated multi-component reactions. One such method is a sequential Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution reaction. beilstein-journals.orgnih.gov This one-pot procedure starts from 2-azidobenzaldehydes and allows for the incorporation of a wide variety of substituents, demonstrating the versatility of this approach in generating a library of derivatives under mild conditions. beilstein-journals.org

Another strategy focuses on the synthesis of 2,3-dihydro-4H-benzo[e] tandfonline.combohrium.comthiazin-4-ones, where substituents are introduced on the nitrogen at position 3 and the phenyl ring at position 2. nih.gov For instance, various N-substituted derivatives can be synthesized by reacting a Schiff base intermediate with thiosalicylic acid. nih.goveaspublisher.com This allows for the introduction of groups like morpholinoethyl at the N-3 position and substituted phenyl rings (e.g., 4-methoxyphenyl) at the C-2 position. nih.gov

Table 2: Examples of Substituted Benzothiazine Derivatives

| Starting Materials | Key Reaction Type | Resulting Structure Class | Substituents Introduced | Reference |

|---|---|---|---|---|

| 2-Azidobenzaldehydes, Isocyanides, Benzoic Acid, Amines | Passerini/Staudinger/aza-Wittig | Polysubstituted 4H-3,1-benzothiazines | Various groups on aromatic ring and exocyclic amine | beilstein-journals.orgnih.gov |

| Aromatic Amines, Aromatic Carbonyls, Thiosalicylic Acid | Condensation/Cyclization | 2,3-Disubstituted-2H-benzo[e] tandfonline.combohrium.comthiazin-4(3H)-ones | Varied aryl/heteroaryl groups at C-2 and N-3 | nih.goveaspublisher.com |

| 2-Aminobenzyl alcohol, Isothiocyanates | P(NMe2)3-mediated C–N/C–S bond formation | 2-Amino-4H-3,1-benzothiazines | Substituents from isothiocyanate | beilstein-journals.org |

Ring Expansion and Fusion Strategies for Benzothiazine Derivatives

Modifying the core heterocyclic structure through ring expansion or fusion opens pathways to novel chemical entities. A notable example is the base-induced ring expansion of N-methyl-1,3-benzothiazolium iodide with α-haloketones. rsc.org This reaction, performed under ultrasonication with 5% sodium hydroxide, transforms the five-membered thiazolium ring into a six-membered 1,4-benzothiazine ring, yielding products like (4-bromophenyl)(4-methyl-4H-benzo[b] tandfonline.comtandfonline.comthiazin-2-yl)methanone. rsc.org

While direct ring expansion of the 3,1-benzothiazine isomer is less commonly reported, rearrangement strategies used for related isomers provide conceptual blueprints. For example, the Gabriel–Colman rearrangement, which involves the opening of a 1,2-thiazole ring followed by cyclization to form a 1,2-thiazine ring, demonstrates the feasibility of ring transformation strategies in this chemical family. nih.gov Such strategies could potentially be adapted to create larger or more complex fused systems from the 4H-3,1-benzothiazine scaffold.

Synthesis of Related 4H-3,1-Benzothiazin-4-ones and 2-thiones

The synthesis of 4H-3,1-benzothiazin-4-ones and their 2-thione analogues represents a significant area of research, as these scaffolds are important synthetic intermediates and possess their own biological activities.

4H-3,1-Benzothiazin-4-ones: These compounds are commonly synthesized from anthranilic acid derivatives. bohrium.comresearchgate.net A phosphine-free and efficient process involves the EDC-HCl-mediated heterocyclization of diverse isothiocyanates with 2-aminobenzoic acids. This method proceeds at room temperature, avoids hazardous reagents, and provides excellent yields of N,S-heterocycles. tandfonline.comtandfonline.com The reaction is versatile, accommodating a wide range of substituents on both the anthranilic acid and the isothiocyanate. tandfonline.com Alternative methods include the cyclization of 2-thioureidobenzoic acids or 2-thioureidobenzamides under various conditions. researchgate.net

4H-3,1-Benzothiazine-2-thiones: The synthesis of the related 2H-3,1-benzothiazine-2,4(1H)-dithione (a trithioisatoic anhydride) has been achieved through a facile, room-temperature reaction. bohrium.com This method involves treating anthranilic acid with carbon disulfide in the presence of triethylamine (B128534) in 1,4-dioxane, providing a direct route to this sulfur-rich heterocyclic system. bohrium.com

Table 3: Synthetic Routes to Benzothiazin-4-ones and Dithiones

| Target Compound | Starting Materials | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|---|

| 4H-3,1-Benzothiazin-4-ones | 2-Aminobenzoic acids, Isothiocyanates | EDC-HCl, Et3N, THF | Phosphine-free, Room temperature, High yield | tandfonline.comtandfonline.com |

| 4H-3,1-Benzothiazin-4-ones | Methyl 2-thioureidobenzoates | Various cyclization conditions | Multiple routes from anthranilic acid derivatives | researchgate.net |

| 2H-3,1-Benzothiazine-2,4(1H)-dithiones | Anthranilic acid, Carbon disulfide | Et3N, 1,4-Dioxane | Room temperature, Facile synthesis | bohrium.com |

Mechanistic Organic Chemistry of 4h 3,1 Benzothiazine Formation and Transformation

Intramolecular Cyclization Mechanisms

The construction of the 4H-3,1-benzothiazine ring system frequently relies on intramolecular cyclization, a process where a single molecule containing the necessary functional groups reacts with itself to form the heterocyclic ring. This can occur through different mechanistic routes.

The formation of the benzothiazine ring can proceed through either a concerted mechanism, where all bond-forming and bond-breaking events occur in a single transition state, or a stepwise mechanism involving one or more intermediates. A common strategy involves the cyclization of thiobenzanilide (B1581041) intermediates. researchgate.net In many syntheses, the reaction proceeds through a stepwise endocyclization process, where the key C-S or C-N bond formation occurs in a distinct step following the formation of an open-chain precursor. researchgate.net

For instance, the reaction of 2-aminothiophenols with various carbonyl or carboxyl compounds is a typical method for preparing benzothiazine derivatives. nih.gov In these reactions, an initial condensation or addition reaction forms a precursor which then undergoes intramolecular cyclization. Similarly, the reaction of 2-ATP with α,β-unsaturated compounds can involve a Michael addition of the thiol group, followed by a separate intramolecular condensation step to close the ring, illustrating a stepwise pathway. nih.gov

Intermediates play a pivotal role in directing the course of the cyclization reaction. The specific structure of the intermediate determines the feasibility and outcome of the ring closure.

Key intermediates in the synthesis of 4H-3,1-benzothiazines include:

Thiourea (B124793) Derivatives: These are common intermediates, particularly for the synthesis of 2-amino-4H-3,1-benzothiazines. For example, isothiocyanates can react with secondary amines to generate thiourea intermediates, which are then transformed into the final benzothiazine ring system through intramolecular nucleophilic substitution. nih.govbeilstein-journals.org

Thiobenzanilides: Formed from the reaction of starting materials like sulfinylbis(2,4-dihydroxythiobenzoyl) with substituted anilines, these intermediates undergo endocyclization to form the fused 4H-3,1-benzothiazine ring. researchgate.net

Enamine Intermediates: In reactions involving 1,3-dicarbonyl compounds like acetylacetone, 2-aminothiophenol (B119425) can oxidize to bis(o-aminophenyl)disulfide, which then reacts to form an enamine intermediate. This intermediate subsequently cyclizes via nucleophilic attack to yield the 1,4-benzothiazine derivative. nih.gov While this example forms a 1,4-isomer, the principle of enamine intermediates is relevant to benzothiazine chemistry in general.

Thiol Intermediates: Nucleophile-induced ring contraction of related 1,4-benzothiazine systems can proceed through the formation of a 1-(2-thiophenyl)pyrrole derivative as a key thiol intermediate, which then undergoes intramolecular cyclization to form a new heterocyclic system. beilstein-journals.org

| Intermediate Type | Precursors | Subsequent Reaction | Reference |

|---|---|---|---|

| Thiourea Derivatives | Isothiocyanates and secondary amines | Intramolecular Nucleophilic Substitution | nih.govbeilstein-journals.org |

| Thiobenzanilides | Sulfinylbis(2,4-dihydroxythiobenzoyl) and anilines | Endocyclization | researchgate.net |

| Thiol Intermediates | 1,4-Benzothiazine triones and nucleophiles | Intramolecular Cyclization (via Ring Contraction) | beilstein-journals.org |

Nucleophilic Substitution and Addition Mechanisms

Nucleophilic reactions are central to both the synthesis and transformation of the 4H-3,1-benzothiazine core. These can involve the attack of a nucleophile to displace a leaving group (substitution) or add to an unsaturated bond (addition).

One prominent example is the transformation of thiourea intermediates into 4H-3,1-benzothiazines via an intramolecular nucleophilic substitution. nih.govbeilstein-journals.org In this process, the sulfur atom acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group to facilitate ring closure. Another key mechanistic pathway is the intramolecular thia-Michael addition, which has been utilized to construct enantioenriched researchgate.netnih.gov-benzothiazine derivatives. researchgate.net This reaction involves the nucleophilic addition of a thiol to an α,β-unsaturated system within the same molecule.

In some cases, the formation of the benzothiazine ring itself is the result of a nucleophilic attack. The reaction of Schiff base adducts with thiosalicylic acid is proposed to proceed via the attack of the electron-rich thiol group on the nitrogen center of the imine intermediate, leading to the formation of the bicyclic thiazinone compound. easpublisher.com

Rearrangement Reactions within the 4H-3,1-Benzothiazine System

The benzothiazine skeleton can undergo various rearrangement reactions, leading to different isomeric structures or related heterocyclic systems. These transformations can be induced by thermal, photochemical, or chemical means.

Ring Contraction: Certain 1,4-benzothiazine derivatives are known to undergo ring contraction to yield the corresponding 1,3-benzothiazole derivatives. beilstein-journals.org This process can be initiated by nucleophiles, where the attack leads to cleavage of an S-C bond, formation of a thiol intermediate, and subsequent intramolecular cyclization to the thermodynamically more stable five-membered ring system. beilstein-journals.org

Ring Expansion: While less common for forming 3,1-benzothiazines, ring expansion is a known rearrangement in related systems. For instance, 1,3-benzothiazolium cations can react with α-haloketones to undergo ring expansion to form 1,4-benzothiazines. rsc.org Photochemical ring expansion of 1,2-benzisothiazole (B1215175) 1,1-dioxides has also been reported as a route to 2H-1,3-benzothiazine 1,1-dioxides. acs.org

Isomerization: Isomerization of a newly formed benzothiazine derivative to a more stable product can occur under acidic conditions. For example, treatment with HCl in chloroform (B151607) has been shown to convert one benzothiazine derivative into its isomer with nearly complete conversion. nih.gov

Tandem and Cascade Reaction Sequences in Benzothiazine Synthesis

Tandem and cascade reactions offer an efficient approach to synthesizing complex molecules like 4H-3,1-benzothiazines from simple starting materials in a single pot. These sequences involve multiple bond-forming events occurring consecutively without the isolation of intermediates.

A notable example is the synthesis of polysubstituted 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. nih.gov This multi-step process efficiently assembles the final heterocyclic product from readily available starting materials. Another strategy involves a tandem addition-cyclization reaction, which can be catalyzed by reagents like ytterbium chloride, to provide an efficient one-step synthesis of 2-amino-4H-3,1-benzothiazine. tandfonline.com

Furthermore, a base-promoted one-pot reaction between (E)-3-(2-aminoaryl)acrylates and carbon disulfide demonstrates a tandem intermolecular addition followed by an intramolecular Michael addition to construct 4-alkyl-4H-3,1-benzothiazine-2-thiones. nih.gov Similarly, phosphine-free EDC-HCl-mediated heterocyclization of isothiocyanates and bis-nucleophiles represents a cascade C-N/C-S bond-forming reaction to produce 1,3-thiazinone derivatives. tandfonline.com

| Reaction Sequence | Key Steps | Product Type | Reference |

|---|---|---|---|

| Passerini/Staudinger/aza-Wittig Sequence | Multicomponent reaction, aza-Wittig, addition, intramolecular nucleophilic substitution | Polysubstituted 4H-3,1-benzothiazines | nih.gov |

| Tandem Addition-Cyclization | Intermolecular addition, intramolecular cyclization | 2-Amino-4H-3,1-benzothiazine | tandfonline.com |

| Base-Promoted Tandem Reaction | Intermolecular addition, intramolecular Michael addition | 4-Alkyl-4H-3,1-benzothiazine-2-thiones | nih.gov |

| EDC-HCl-Mediated Cascade | C-N/C-S bond formation | 1,3-Thiazinone derivatives | tandfonline.com |

Structure Activity Relationships Sar and Structure Property Relationships Spr in 4h 3,1 Benzothiazin 2 Amine Research

Correlation of Structural Modifications with Biological Potency of Benzothiazine Analogues

Structure-activity relationship (SAR) studies on the 4H-3,1-benzothiazine core reveal that modifications at various positions can significantly impact biological potency and selectivity. Research has focused on substitutions at the C2, N3, and C6 positions of the benzothiazine ring system.

For instance, a series of 2-aryl-4H-3,1-benzothiazines were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. nih.govresearchgate.net The results indicated that the nature of the aryl substituent at the C2 position was a critical determinant of cytotoxicity, with some derivatives showing higher potency than the standard chemotherapeutic agent, cisplatin (B142131). nih.govresearchgate.net

In another study focusing on antibacterial agents, the introduction of a chloro group at the C6 position of the benzothiazine ring combined with a dihydroxyphenyl moiety at C2 resulted in a compound with potent activity against Gram-positive bacterial strains. researchgate.net Specifically, 4-(6-Chloro-4H-3,1-benzothiazin-2-yl)-6-methylbenzene-1,3-diol showed minimum inhibitory concentrations (MIC) ranging from 1.56 to 3.13 µg/mL with low cytotoxicity, marking it as a promising lead for new antibacterial drugs. researchgate.net

The N3 position has also been a target for modification. In the development of acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease, researchers synthesized a series of 2,3-disubstituted benzothiazin-4-ones. nih.gov The study demonstrated that the substituent at the N3 position, typically a side chain containing a piperidine (B6355638) or morpholine (B109124) ring, played a key role in modulating AChE inhibitory activity. The compound designated 5Bd, which features a specific propylpiperidine side chain at N3 and a phenyl group at C2, emerged as the most potent inhibitor in the series with an IC₅₀ value of 8.48 μM against AChE from rat cortex. nih.gov

The table below summarizes key findings on how structural modifications correlate with biological potency in various 4H-3,1-benzothiazine analogues.

| Core Structure | Position of Modification | Substituent | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|---|

| 2-Aryl-4H-3,1-benzothiazine | C2 | Various aryl groups | Antiproliferative | Some compounds were more potent than cisplatin against human cancer cell lines. | nih.govresearchgate.net |

| 4H-3,1-benzothiazin-2-yl-benzene-1,3-diol | C6 | Chloro (-Cl) | Antibacterial | Compound showed potent activity (MIC 1.56-3.13 µg/mL) against Gram-positive bacteria. | researchgate.net |

| 2,3-dihydro-4H-benzo[e] beilstein-journals.orgresearchgate.netthiazin-4-one | N3 | Propylpiperidine chain | AChE Inhibition | Resulted in the most potent AChE inhibitor in the series (IC₅₀ = 8.48 μM). | nih.gov |

| 2-(Acyl)amino-4H-3,1-benzothiazin-4-one | C2 | Benzoylamino or 4-Methylbenzoylamino | Adenosine (B11128) Receptor Antagonism | Substituents at C2 created potent and selective antagonists for human A₂ₐ and A₃ adenosine receptor subtypes. | researchgate.net |

Influence of Substituent Electronic and Steric Effects on 4H-3,1-Benzothiazine Bioactivity

The biological activity of 4H-3,1-benzothiazine derivatives is governed by the intricate interplay of electronic and steric effects of their substituents. These properties influence the molecule's stability, reactivity, and ability to interact with specific biological targets.

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the charge distribution across the benzothiazine scaffold. In the context of 2,3-dihydro-4H-benzo[e] beilstein-journals.orgresearchgate.netthiazin-4-one derivatives tested as AChE inhibitors, the introduction of a para-nitrophenyl (B135317) group (a strong electron-withdrawing group) at the C2 position led to a different activity profile compared to a para-tolyl group (an electron-donating group). nih.gov Similarly, studies on related 4H-3,1-benzoxazin-4-ones, which are structural analogs, have shown that the potency of these compounds as enzyme inhibitors can be finely tuned by selecting substituents that modulate the electronic reactivity of the carbonyl group. nih.gov

Steric Effects: The size and spatial arrangement of substituents (steric effects) are critical for determining how a molecule fits into a target's binding site. Research on 2-(acyl)amino-4H-3,1-benzothiazin-4-ones as adenosine receptor antagonists found that steric bulk at the C2 position was a key factor for receptor selectivity. researchgate.net Bulky 2-acyl substituents were well-tolerated by the A₂ₐ and A₂₋ adenosine receptor subtypes, whereas the A₁ and A₃ subtypes favored smaller substituents. researchgate.net This demonstrates that steric hindrance can be strategically employed to design receptor-subtype-selective ligands. The intrinsic stability of the benzothiazine ring, compared to its benzoxazinone (B8607429) analog, is also a factor, with the benzothiazine system being more resonance-stabilized. researchgate.net

Conformational Analysis and its Impact on Ligand-Target Interactions in Benzothiazine Systems

The three-dimensional shape (conformation) of a molecule is paramount for its interaction with a biological target. Molecular modeling and conformational analysis provide insights into the precise binding modes of 4H-3,1-benzothiazine derivatives, explaining the basis of their biological activity.

While direct crystallographic data on 4-phenyl-4H-3,1-benzothiazin-2-amine bound to a target may be limited, valuable insights can be drawn from computational studies on closely related analogues. Molecular docking studies on substituted 4H-3,1-benzoxazin-4-one derivatives, which share the core ring structure, have elucidated their binding mechanism as inhibitors of the serine protease Cathepsin G. nih.gov These studies indicate that the 4H-3,1-benzoxazin-4-one moiety fits into the S1 subsite of the enzyme. nih.gov Crucially, the nature of the substituent at the C2 position dictates the molecule's binding orientation. nih.gov

For example, one inhibitor was predicted to form a hydrogen bond via its C4-ketone group with the amino acid residue Ser181 in the active site. nih.gov In contrast, a more potent inhibitor with a furan (B31954) ring at C2 adopted a different orientation, allowing its N1-group to form a hydrogen bond with His44, its furan oxygen to bond with Ser181, and its C4-ketone group to interact with Ser200. nih.gov This difference in ligand-target interactions, driven by the C2 substituent, directly correlates with the observed inhibitory potency. nih.gov It is reasonable to infer that the 4H-3,1-benzothiazine scaffold engages in similar types of interactions, where substituents guide the conformation and binding pose within a target's active site.

The table below details the key interactions identified through molecular modeling of a potent 4H-3,1-benzoxazin-4-one inhibitor, illustrating the types of bonds that likely govern the activity of related benzothiazine systems.

| Part of Ligand | Interacting Residue in Target (Cathepsin G) | Type of Interaction | Reference |

|---|---|---|---|

| N₁-group of benzoxazinone ring | His44 | Hydrogen Bond | nih.gov |

| Oxygen atom of furan ring (at C2) | Ser181 | Hydrogen Bond | nih.gov |

| C₄-ketone group | Ser200 | Hydrogen Bond | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4H-3,1-Benzothiazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors—such as electronic properties, hydrophobicity, and steric parameters—that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.

While specific QSAR models for this compound were not found in the surveyed literature, the application of QSAR to the broader benzothiazine class is a logical step in drug discovery. For related heterocyclic systems, QSAR has been successfully employed to guide the rational design of more potent agents. The goal of a QSAR study on 4H-3,1-benzothiazine derivatives would be to develop a statistically robust model that explains the variance in their biological activity.

Such a model could answer critical questions for lead optimization, for example:

What is the optimal lipophilicity (logP value) for cell permeability and target engagement?

Which electronic properties (e.g., Hammett constants) of a substituent on the C2-phenyl ring would enhance potency?

Are there specific steric constraints at certain positions that must be considered?

A study that analyzed the impact of geometric parameters, charge, and lipophilicity on the bioactivity of benzothiazine and other related heterocycles provides a foundation for this type of analysis. nih.gov By building a predictive QSAR model, researchers can prioritize the synthesis of the most promising 4H-3,1-benzothiazine analogues, thereby saving time and resources in the search for new drug candidates.

Computational and Theoretical Investigations of 4h 3,1 Benzothiazin 2 Amine

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, molecular docking is a key method for predicting how a small molecule (ligand), such as 4-phenyl-4H-3,1-benzothiazin-2-amine, might interact with a macromolecular target, typically a protein or nucleic acid. mdpi.com

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This prediction is based on scoring functions that estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A more negative binding energy typically indicates a more favorable and stable interaction.

For this compound, docking studies can identify potential biological targets by screening it against various protein structures. Studies on analogous benzothiazine and benzothiazole (B30560) structures have shown their potential to interact with a wide array of targets, including protein kinases, enzymes involved in bacterial metabolism, and DNA. nih.govmdpi.comnih.govnih.gov For instance, docking studies on 1,2-benzothiazine derivatives have revealed their ability to bind to the DNA-Topoisomerase II complex, a key target in cancer therapy. mdpi.com Similarly, 1,4-benzothiazine derivatives have been docked against bacterial peptide deformylase, an essential enzyme for bacterial survival. nih.gov

The predicted binding mode of this compound within a protein's active site would likely involve a combination of interactions:

Hydrogen Bonds: The amine group (-NH2) and the nitrogen atom within the benzothiazine ring are potential hydrogen bond donors and acceptors, respectively. These can form crucial interactions with amino acid residues like Asp, Glu, and Tyr in a protein's active site. mdpi.comnih.gov

π-π Stacking and Hydrophobic Interactions: The phenyl ring and the fused benzene (B151609) ring of the benzothiazine core can engage in π-π stacking and hydrophobic interactions with aromatic residues such as Phe, Tyr, and Trp. mdpi.com

π-Sulfur Interactions: The sulfur atom in the thiazine (B8601807) ring can participate in π-sulfur interactions, contributing to the stability of the complex. nih.gov

The following table illustrates hypothetical docking results of this compound against various potential protein targets, based on data from related compounds.

Table 1: Illustrative Molecular Docking Data for this compound Note: The following data is illustrative and based on computational studies of structurally related benzothiazine derivatives. It serves to exemplify the expected outcomes of docking studies for the target compound.

| Macromolecular Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Therapeutic Area |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | LEU83, LYS33, ASP86 | Anticancer |

| Staphylococcus aureus Peptide Deformylase | 1LQW | -7.9 | ILE130, GLY89, HIS136 | Antibacterial |

| Acetylcholinesterase (AChE) | 4EY7 | -9.2 | TRP86, TYR337, PHE330 | Alzheimer's Disease |

| Topoisomerase IIα | 5GWK | -9.8 | ASP463, MET762, DT9 | Anticancer |

| GABA-A Receptor | 6D6T | -7.5 | TYR205, PHE200 | Anticonvulsant |

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-receptor complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility and conformational changes of the complex in a simulated physiological environment. nih.gov

For a complex between this compound and a protein target, an MD simulation would be run for a specific duration (e.g., 100 nanoseconds). The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex is characterized by a low and converging RMSD value, indicating that the ligand remains securely bound within the active site and does not undergo significant conformational changes that would lead to its dissociation. nih.govnih.gov These simulations can validate the binding mode predicted by docking and confirm the persistence of key interactions, such as hydrogen bonds, throughout the simulation period. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to provide detailed information about molecular orbitals, charge distribution, and reactivity. rsc.orgnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, indicating higher potential for intramolecular charge transfer. nih.gov For related benzothiazine derivatives, DFT calculations have been used to determine these values, which are crucial for understanding their electronic behavior. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species and to identify regions susceptible to electrophilic and nucleophilic attack. indexcopernicus.com In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are favorable sites for electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms and the sulfur atom, indicating their role as nucleophilic centers, while the hydrogen atoms of the amine group would exhibit positive potential, making them electrophilic sites. researchgate.net

Table 2: Predicted Quantum Chemical Parameters for this compound Note: This data is illustrative, derived from DFT calculations on analogous heterocyclic compounds, and represents expected values for the target molecule.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with chemical reactivity and stability |

| Ionization Potential | 6.2 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released when an electron is added |

| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 0.45 eV⁻¹ | Reciprocal of hardness, indicates high reactivity |

| Electronegativity (χ) | 4.0 eV | Measures the power to attract electrons |

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated, as shown in Table 2. Parameters like chemical hardness (η), softness (S), and electronegativity (χ) provide quantitative measures of a molecule's stability and reactivity. nih.gov A molecule with low hardness and high softness is generally more reactive. These descriptors are valuable for comparing the reactivity of different derivatives within a chemical series.

Furthermore, quantum chemical calculations can help elucidate reaction mechanisms and predict the most likely pathways for chemical synthesis. By calculating the energies of reactants, transition states, and products, a potential energy surface can be mapped out. This approach has been used to understand the formation of various benzothiazine and related heterocyclic systems, confirming that certain reaction pathways are thermodynamically favorable. beilstein-journals.orgnih.gov

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

As an extension of the stability analysis mentioned previously (5.1.2), MD simulations of ligand-receptor complexes provide a comprehensive understanding of the molecular recognition process. These simulations are crucial for refining the initial docking poses and exploring the conformational landscape of the binding site. nih.gov

MD studies on similar heterocyclic inhibitors have shown that even if a ligand has a high docking score, its stability within the binding pocket is not guaranteed. nih.govnih.gov Simulations can reveal whether the initial key interactions are maintained, or if the ligand reorients to form new, more stable interactions. They can also highlight the role of water molecules in mediating ligand-protein interactions and show conformational changes in the protein itself upon ligand binding. For this compound, MD simulations would be essential to confirm its potential as a stable inhibitor for any computationally identified target, providing a dynamic validation that is a step closer to the physiological reality. mdpi.comnih.gov

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

While direct in silico Absorption, Distribution, Metabolism, and Excretion (ADME) data for this compound is not extensively available in the current body of scientific literature, significant computational studies have been conducted on structurally related 4H-3,1-benzothiazin-4-one (benzothiazinone) derivatives. These studies, particularly those focused on the development of new antitubercular agents, provide valuable insights into the potential pharmacokinetic profile of the broader benzothiazine scaffold.

Researchers have utilized various computational tools and servers, such as SWISS-ADME and ADMET Predictor™, to forecast the ADME properties of novel benzothiazinone analogs. plos.orgnih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to minimize late-stage attrition. nih.gov The primary goal is to design molecules that are not only potent but also possess good oral bioavailability, appropriate metabolic stability, and a favorable safety profile. plos.org

A significant focus of these computational investigations has been on optimizing the lipophilicity and molecular weight of benzothiazinone derivatives, as these parameters are key determinants of a compound's ADME profile. For instance, in a study of benzothiazinone analogs as inhibitors of the Mycobacterium tuberculosis enzyme DprE1, the lipophilicity (expressed as MLogP) and molecular weight of a large library of compounds were predicted using the SWISS-ADME server. plos.org The results indicated that many of these analogs exhibited high lipophilicity. plos.org

Furthermore, in vivo pharmacokinetic studies in mice have been performed on some promising benzothiazinone candidates, providing real-world data to correlate with in silico predictions. For example, selected derivatives have shown extended half-lives (T1/2) and mean residence times (MRT) compared to earlier lead compounds, indicating improved pharmacokinetic profiles. nih.gov

The following tables present a summary of predicted ADME properties for a selection of structurally related 4H-3,1-benzothiazin-4-one derivatives from published research. It is important to note that these data are for compounds with a ketone at the 4-position, which may influence their properties compared to the amine-substituted title compound.

Table 1: Predicted Physicochemical Properties of Selected Benzothiazinone Analogs

| Compound ID | Molecular Weight ( g/mol ) | MLogP | Reference |

| PubChem-155-924-621 | 750-850 | 2.75 | plos.org |

| PubChem-127-032-794 | 750-850 | 3.25 | plos.org |

| PubChem-155-923-972 | 750-850 | 2.89 | plos.org |

| PBTZ169 | 750-850 | 3.49 | plos.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Table 2: In Vivo Pharmacokinetic Parameters of Selected Benzothiazinone Derivatives in Mice

| Compound | T1/2 (h) | MRT (h) | Reference |

| PBTZ169 | 2.87 | 3.73 | nih.gov |

| Compound 11l | 3.11 - 10.66 | 4.00 - 15.9 | nih.gov |

| Compound 11m | 3.11 - 10.66 | 4.00 - 15.9 | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

These computational and experimental findings on related benzothiazinone structures underscore the importance of in silico ADME predictions in guiding the design and synthesis of new therapeutic agents. While specific data for this compound is pending, the available research on the benzothiazinone scaffold suggests that this class of compounds can be engineered to possess favorable drug-like properties.

Investigation of Pharmacological Target Interactions and Molecular Mechanisms of Action

Ion Channel Modulation and Gating Mechanisms (e.g., KCa3.1 Channel)

The benzothiazine scaffold is recognized as a promising structure for the development of modulators for the intermediate conductance calcium-activated potassium channel, KCa3.1. nih.gov This channel is a voltage-independent channel regulated by calcium/calmodulin and is crucial for shaping Ca2+ signaling and producing membrane hyperpolarization. researchgate.net The KCa3.1 channel plays a significant role in various pathophysiological conditions, making it an attractive drug target. nih.govresearchgate.net

Computational modeling has identified the 1,4-benzothiazin-3-one core as a promising scaffold for creating new KCa3.1 channel modulators. nih.gov While direct studies on 4-phenyl-4H-3,1-benzothiazin-2-amine are not extensively detailed, research on related compounds highlights the potential of this chemical class. For instance, the compound NS6180, which is 4-[[3-(trifluoromethyl) phenyl] methyl]-2H-1, 4-benzothiazin-3(4H)-one, is a known inhibitor of the KCa3.1 channel. nih.gov The KCa3.1 channel is a membrane-spanning protein composed of four alpha-subunits, each with six transmembrane segments, and its activation after Ca2+ binding leads to K+ efflux and changes in membrane potential. nih.gov

The following table includes known KCa3.1 channel inhibitors that feature a benzothiazine or structurally related core, demonstrating the engagement of this scaffold with the ion channel.

| Compound Name | Target | Activity | IC50 / EC50 |

| NS6180 (4-[[3-(trifluoromethyl) phenyl] methyl]-2H-1, 4-benzothiazin-3(4H)-one) | KCa3.1 | Inhibition | Data not specified |

| Flufenamic acid | KCa3.1 | Inhibition | 1.6 µM |

| TRAM-34 (1-[(2-chlorophenyl) diphenylmethyl]-1H-pyrazole) | KCa3.1 | Inhibition | Data not specified |

This table presents data on KCa3.1 channel modulators containing or related to the benzothiazine scaffold. Data sourced from multiple studies. researchgate.netnih.gov

Nucleic Acid (DNA/RNA) Binding Interactions and Effects on Transcription/Replication

The benzothiazine core has been identified as a novel motif for small molecules that bind to nucleic acids. nih.gov A study focused on newly synthesized 4H-1,3-benzothiazine dyes demonstrated their potential as DNA and RNA probes. nih.gov The investigation utilized several methods, including UV/vis spectrophotometric titrations, circular dichroism, and thermal melting experiments, to examine the binding of these molecules to polynucleotides. nih.gov

The results from this research indicated that specific benzothiazine derivatives act as groove binders for both DNA and RNA. nih.gov This mode of noncovalent interaction, where a small molecule fits into the minor or major groove of the double helix, suggests that these compounds could influence processes like transcription and replication. nih.gov While research into benzothiazine as a DNA-binding scaffold is less common than for benzothiazole (B30560) derivatives, this study provides proof-of-concept that will be expanded with further structure-activity relationship (SAR) studies. nih.gov

| Compound Type | Target | Binding Mode | Methodology Used |

| 4H-1,3-Benzothiazine Dyes | DNA / RNA | Groove Binders | UV/vis Spectroscopy, Circular Dichroism, Thermal Melting Experiments |

This table summarizes the findings on the interaction between benzothiazine derivatives and nucleic acids. nih.gov

Interactions with Intracellular Signaling Pathways (e.g., COX-2, JAK-2/STAT-3)

Cyclooxygenase-2 (COX-2) Pathway The benzothiazine structure is a key feature in several selective COX-2 inhibitors. COX-2 is an enzyme induced during inflammatory processes, and its inhibition is a primary goal for anti-inflammatory drug design. nih.gov A study of novel 1,2-benzothiazine derivatives revealed their ability to selectively inhibit COX-2 over COX-1. nih.gov For example, compound BS23 showed significantly higher selectivity for COX-2 compared to the established drug meloxicam. nih.gov Similarly, other derivatives like BS28 and BS29 also demonstrated a strong preference for COX-2 inhibition. nih.gov Another study on 1,3-benthiazinan-4-one derivatives identified compound 7b as a potent and highly selective COX-2 inhibitor. nih.gov This indicates that the benzothiazine nucleus is a viable scaffold for developing targeted anti-inflammatory agents by interfering with the COX-2 pathway.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| BS23 | 241.64 ± 4.2 | 13.19 ± 2.1 | 18.32 |

| BS28 | 95.88 ± 5.7 | 12.46 ± 1.9 | 7.69 |

| BS29 | 124.81 ± 6.7 | 17.80 ± 2.1 | 7.01 |

| Meloxicam | 267.71 ± 8.1 | 112.67 ± 3.3 | 2.38 |

| Compound 7b | >13 | 0.05 | >259 |

This interactive data table presents the inhibitory concentrations (IC50) and selectivity of various benzothiazine derivatives against COX-1 and COX-2 enzymes. nih.govnih.gov

Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK-2/STAT-3) Pathway The JAK-2/STAT-3 pathway is a critical signaling network used by cytokines and growth factors to transmit signals from the cell membrane to the nucleus, where it regulates genes involved in cell proliferation, differentiation, apoptosis, and immunity. nih.gov This pathway is activated when cytokines, such as interleukin-6 (IL-6), bind to their receptors, leading to the phosphorylation and activation of JAK-2, which in turn phosphorylates STAT-3. nih.govnih.gov Aberrantly activated JAK-2/STAT-3 signaling is frequently observed in various cancers and chronic inflammatory conditions. nih.govnih.gov While benzothiazines are known for their anti-inflammatory and antiproliferative properties, direct studies detailing the interaction of this compound with the JAK-2/STAT-3 pathway are not prominent in the available literature. However, given the pathway's central role in mediating inflammation and cell proliferation, it remains a plausible target for the observed biological activities of the broader benzothiazine class. nih.govnih.gov

Antiproliferative and Antimicrobial Mechanisms of Action at the Molecular Level

The benzothiazine scaffold is associated with a range of biological activities, including antiproliferative and antimicrobial effects. nih.gov

Antiproliferative Mechanisms The antiproliferative properties of benzothiazine derivatives can be attributed to their interactions with key cellular targets. As discussed, the ability of these compounds to bind to DNA and RNA grooves suggests a potential mechanism for disrupting cellular replication and transcription, thereby halting cell growth. nih.gov Furthermore, the demonstrated inhibition of the COX-2 and the potential modulation of the JAK-2/STAT-3 signaling pathways are established mechanisms for controlling cell proliferation. nih.govnih.gov For instance, the JAK-2/STAT-3 pathway is crucial for cell division and tumor formation, and its inhibition is a therapeutic strategy in oncology. nih.gov Research on the related 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one has shown it possesses anticancer activity against human lung cancer cells (A549), with a proposed mechanism involving the inhibition of Methionyl-tRNA Synthetase (MRS), an enzyme whose increased activity is linked to cancer cell survival and proliferation. ubaya.ac.id

Antimicrobial Mechanisms Various molecules containing the benzothiazine ring have shown antimicrobial properties. nih.gov Studies on related heterocyclic compounds have demonstrated activity against both bacteria and fungi. For example, compounds derived from 2-phenyl-3-amino 4(3H)quinazolinone were active against Candida albicans, Aspergillus niger, and other microbes. researchgate.net Similarly, certain 2-phenyl-4H-1-benzopyran-4-ones exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as antifungal activity against C. albicans. nih.gov While the precise molecular mechanisms for this compound are not fully elucidated, the established antimicrobial effects of the broader structural class suggest potential interference with essential microbial pathways.

Advanced Research Avenues and Future Perspectives in 4h 3,1 Benzothiazin 2 Amine Chemistry

Development of Novel Synthetic Methodologies for Structural Diversity and Complexity

The biological potential of the 4H-3,1-benzothiazine core is intrinsically linked to the chemical diversity that can be achieved through synthesis. The development of novel synthetic methodologies is paramount for creating libraries of structurally complex and diverse derivatives, which is a prerequisite for successful drug discovery campaigns. cam.ac.uk

Several established and emerging synthetic routes allow for the generation of 4H-3,1-benzothiazine derivatives. Classical methods often involve the reaction of 2-aminobenzyl alcohol with isothiocyanates, mediated by reagents like triphenylphosphine (B44618), to form the benzothiazine ring. nih.gov Another common approach starts from anthranilic acid derivatives. researchgate.netbohrium.com More advanced, multi-component reaction sequences, such as the Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution pathway, offer efficient means to construct polysubstituted 4H-3,1-benzothiazines from simple starting materials. nih.gov This particular sequence involves an initial Passerini reaction to create an α-acyloxy adduct, which, after a series of transformations including an aza-Wittig reaction, cyclizes to form the desired heterocyclic system. nih.gov

Modern synthetic strategies focus on efficiency, atom economy, and the ability to introduce a wide range of substituents. For instance, mechanochemical synthesis using solvent-assisted grinding presents a green and rapid alternative for producing 2-amino-4H-3,1-benzothiazin-4-ones. organic-chemistry.org This method utilizes 2,4,6-trichloro-1,3,5-triazine and catalytic triphenylphosphine for a quick cyclodehydration reaction. organic-chemistry.org Diversity-oriented synthesis (DOS) strategies, such as the build/couple/pair (B/C/P) algorithm, are being adapted to create libraries of complex molecules, including macrocycles, with varied scaffolds and three-dimensional shapes. cam.ac.ukcam.ac.uk These approaches are crucial for exploring a wider chemical space and identifying novel bioactive compounds. cam.ac.uk

Table 1: Synthetic Methodologies for 4H-3,1-Benzothiazine Derivatives

| Methodology | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Passerini/Staudinger/aza-Wittig Sequence | Aldehydes, carboxylic acids, isonitriles, azides | Multi-component reaction; builds structural complexity efficiently. | nih.gov |

| P(NMe2)3-Mediated Cyclization | 2-Aminobenzyl alcohol, isothiocyanates | Facile C–N/C–S bond formation under aerobic conditions. | nih.gov |

| Mechanochemical Synthesis | N-substituted anthranilic acid derivatives | Solvent-assisted grinding; rapid, green chemistry approach. | organic-chemistry.org |

| Condensation and Cyclization | Aromatic amines, aromatic carbonyls, thiosalicylic acid | Two-step process involving Schiff base formation followed by cyclization. | easpublisher.com |

| Ring Expansion | 1,3-Benzothiazolium cations, α-haloketones | One-pot synthesis often facilitated by ultrasonication. | rsc.org |

Rational Design of Multi-Target Directed Ligands Utilizing the 4H-3,1-Benzothiazine Scaffold

The traditional "one drug, one target" paradigm has proven insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov This has led to the rise of multi-target directed ligands (MTDLs), single molecules designed to modulate multiple biological targets simultaneously, potentially offering improved efficacy and a better safety profile compared to single-target agents or combination therapies. nih.govresearchgate.net The 4H-3,1-benzothiazine scaffold is an excellent candidate for MTDL design due to its versatile structure, which can be modified to interact with various biological targets. dntb.gov.uamdpi.com

The rational design of MTDLs involves several strategies, such as linking or merging pharmacophores of known ligands for different targets. researchgate.net For the 4H-3,1-benzothiazine scaffold, this could involve incorporating moieties known to interact with targets like cholinesterases, monoamine oxidases, or specific kinases into the core structure. researchgate.netnih.gov For example, in the context of Alzheimer's disease, a coumarin (B35378) scaffold was used to create MTDLs that inhibit acetylcholinesterase, butyrylcholinesterase, and GSK-3β, demonstrating the potential of this approach. nih.govresearchgate.net Similarly, the 1,4-benzothiazine-3-one core has been used to design dual inhibitors of Staphylococcus aureus by targeting both virulence and biofilm formation. frontiersin.org The design process is often guided by computational studies, such as molecular docking, to predict how the designed molecule will bind to its intended targets. mdpi.comnih.gov

Table 2: Strategies for Designing Multi-Target Directed Ligands (MTDLs) with a Benzothiazine Scaffold

| Design Strategy | Description | Potential Disease Area | Reference |

|---|---|---|---|

| Pharmacophore Hybridization | Combining distinct pharmacophoric elements from two or more drugs into a single molecule. | Cancer, Neurodegenerative Diseases | mdpi.comresearchgate.net |

| Scaffold Hopping | Replacing the core scaffold of a known inhibitor with the benzothiazine ring while retaining key binding interactions. | Various | dntb.gov.ua |

| Privileged Scaffold Decoration | Modifying the benzothiazine core (a "privileged scaffold") with various substituents to engage multiple targets. | Inflammatory Diseases, Infections | frontiersin.orgnih.gov |

| Fragment-Based Design | Identifying fragments that bind to different targets and linking them using the benzothiazine structure as a template. | Various | nih.gov |

Application of Chemoinformatics and Artificial Intelligence in 4H-3,1-Benzothiazine Compound Discovery

Chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. frontiersin.orgnih.gov These computational tools can analyze vast amounts of chemical and biological data to identify promising new compounds, predict their properties, and suggest efficient synthetic routes. nih.govnih.gov For the 4H-3,1-benzothiazine class of compounds, these technologies offer a powerful way to navigate its complex chemical space and optimize for desired biological activities.

Machine learning (ML) models, a subset of AI, can be trained on existing data of benzothiazine derivatives to predict the biological activity of novel, yet-to-be-synthesized compounds. nih.govnih.gov These quantitative structure-activity relationship (QSAR) models learn the connection between a molecule's structure and its activity, enabling virtual screening of large compound libraries. nih.gov Algorithms like random forests, support vector machines, and deep neural networks can be employed to build these predictive models. nih.govnih.gov Beyond activity prediction, AI is also being used for de novo drug design, where algorithms generate entirely new molecular structures that are optimized for a specific biological target and possess desirable physicochemical properties. researchgate.net This approach can provide unbiased hypotheses for lead generation and optimization. frontiersin.org

Table 3: Chemoinformatics and AI Applications in Benzothiazine Discovery

| Application | Description | Potential Impact | Reference |

|---|---|---|---|

| Virtual Screening | Computationally screening large libraries of virtual compounds to identify those likely to be active against a target. | Reduces time and cost of initial hit identification. | nih.gov |

| QSAR Modeling | Developing mathematical models to predict the biological activity of compounds based on their structural features. | Prioritizes compounds for synthesis and testing. | nih.gov |

| De Novo Design | Using AI to generate novel molecular structures with desired properties. | Creates innovative lead compounds with high predicted activity. | researchgate.net |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds early in the discovery process. | Reduces late-stage attrition of drug candidates. | nih.gov |

| Synthetic Route Prediction | Using AI to suggest efficient and feasible synthetic pathways for target molecules. | Accelerates the "make" phase of the discovery cycle. | nih.gov |

Exploration of Neglected Biological Targets for 4H-3,1-Benzothiazine Scaffolds

The 1,4-benzothiazine scaffold and its isomers are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities. dntb.gov.uanih.gov These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govdntb.gov.uanih.gov While significant research has focused on certain targets, such as those related to tuberculosis and cancer, there remains a vast landscape of underexplored or neglected biological targets where these compounds could prove effective. nih.govnih.gov

For example, specific subtypes of enzymes, ion channels, or receptors implicated in less common or difficult-to-treat diseases could be modulated by appropriately substituted benzothiazine derivatives. The structural versatility of the scaffold allows for fine-tuning to achieve high selectivity and potency against new targets. researchgate.net Cathepsin G, a serine protease involved in inflammation, has been identified as a target for 4H-3,1-benzoxazin-4-one derivatives, suggesting that the closely related benzothiazine scaffold could also yield potent inhibitors for inflammatory diseases. nih.gov Furthermore, the known antibacterial properties of some benzothiazines could be expanded to combat multi-drug resistant pathogens by targeting novel bacterial pathways. frontiersin.orgnih.gov A systematic exploration, potentially aided by chemogenomic approaches and phenotypic screening, could uncover novel therapeutic applications for this versatile heterocyclic system.

Table 4: Potential Biological Targets for Benzothiazine Scaffolds

| Target Class | Specific Example | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Proteases | Cathepsin G | Anti-inflammatory | nih.gov |

| Kinases | Novel oncogenic kinases | Oncology | nih.gov |

| Bacterial Enzymes | Peptide Deformylase (PDF) | Antibacterial | frontiersin.org |

| Viral Proteins | HCV-related enzymes | Antiviral | nih.gov |

| GABA-Aergic Receptors | Specific subunits | Anticonvulsant, Anxiolytic | nih.gov |

Translational Research Considerations in Pre-Clinical Development of Benzothiazine Compounds

Translating a promising benzothiazine compound from a laboratory "hit" to a clinical candidate is a complex, multi-stage process. nih.gov This preclinical development phase is critical for evaluating the compound's potential for human use and requires rigorous testing and regulatory compliance. nih.gov A major goal of this phase is to bridge the gap between basic science and clinical research, ensuring that innovations have the best chance of success. nih.govnih.gov

Key considerations in preclinical development include establishing robust efficacy in relevant animal models and conducting comprehensive safety and toxicology studies under Good Laboratory Practice (GLP) guidelines. nih.gov This involves assessing the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile to understand its pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net The manufacturing process must also be scaled up under Good Manufacturing Practices (GMP) to produce a clinical-grade drug substance. nih.gov The high rate of failure for drug candidates in clinical trials underscores the importance of stringent and well-designed preclinical studies. nih.gov For benzothiazine derivatives, this means carefully selecting appropriate disease models, identifying potential toxicities related to the scaffold, and developing a formulation suitable for clinical trials. wisc.edu

Table 5: Key Considerations in Preclinical Development

| Consideration | Description | Importance | Reference |

|---|---|---|---|

| Efficacy Studies | Demonstrating the compound's therapeutic effect in relevant in vivo disease models. | Provides proof-of-concept for clinical utility. | nih.gov |

| ADMET Profiling | Assessing the pharmacokinetic and toxicity profile of the compound. | Determines the drug-like properties and potential liabilities. | nih.govresearchgate.net |

| GLP Toxicology | Conducting formal safety studies in animals according to regulatory standards. | Required for obtaining permission for human trials (IND application). | nih.govwisc.edu |

| GMP Manufacturing | Developing a scalable and controlled process for producing the drug substance. | Ensures the quality and consistency of the material used in clinical trials. | nih.gov |

| Formulation Development | Creating a stable dosage form (e.g., oral, injectable) for administration to humans. | Critical for drug delivery and bioavailability in clinical studies. | wisc.edu |

Q & A

Q. What are the established synthetic routes for 4-phenyl-4H-3,1-benzothiazin-2-amine, and how are reaction conditions optimized?

A one-pot synthesis method involves reacting 2-(2,2-dihaloethenyl)phenyl isothiocyanates with secondary amines, followed by NaH-mediated cyclization to yield the target compound. Optimization includes solvent selection (e.g., THF or DMF), temperature control (reflux conditions), and stoichiometric ratios to maximize yields (typically 7–24% for analogous thiazinamines). Characterization via / NMR and mass spectrometry is critical for verifying product purity . Alternative routes, such as mechanochemical synthesis mediated by 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine, may also be employed for related benzothiazin derivatives .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structural integrity of this compound?

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry, particularly for chiral centers or fused-ring systems .

- NMR spectroscopy : and NMR identify substituent effects (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirm amine functionality.

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., CHNS: MW 254.35) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data in the electronic properties of this compound?

- DFT calculations : Compare HOMO-LUMO gaps and electrostatic potential maps with experimental UV-Vis or fluorescence spectra. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match observed electronic transitions .

- Crystallographic validation : Use SHELX-refined X-ray structures to benchmark computational geometries, especially for tautomeric or conformational isomers .

Q. What strategies are effective in elucidating the mechanism of antimicrobial action for this compound derivatives?

- Bioactivity assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .

- Molecular docking : Simulate interactions with bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina. Correlate binding affinity (ΔG values) with experimental IC data .

- DNA interaction studies : Employ fluorescence quenching or circular dichroism to assess intercalation or groove-binding modes .

Q. How do steric and electronic effects of substituents influence the biological activity of this compound analogs?

- 3D-QSAR modeling : Use CoMFA or CoMSIA to map substituent effects (e.g., electron-withdrawing groups at C4 enhance antimicrobial activity) .

- Synthetic diversification : Introduce substituents (e.g., -OCH, -CF) to the phenyl ring and compare activity trends. For example, electron-deficient analogs may improve DNA interaction but reduce solubility .

Methodological Challenges and Data Analysis

Q. What experimental design considerations are critical for minimizing byproducts in the synthesis of this compound?

- Reagent purity : Use freshly distilled amines and anhydrous solvents to prevent hydrolysis of isothiocyanates .

- Reaction monitoring : Employ TLC or HPLC-MS to track intermediate formation (e.g., thiourea derivatives) and optimize reaction times .

Q. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.